molecular formula C9H8N2O B12832308 1-Vinyl-1H-benzo[d]imidazol-2(3H)-one

1-Vinyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12832308
M. Wt: 160.17 g/mol
InChI Key: RSRMZIFPYGTKAO-UHFFFAOYSA-N
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Description

1-Vinyl-1H-benzo[d]imidazol-2(3H)-one is a specialized benzimidazole derivative that serves as a valuable synthetic intermediate in organic chemistry and drug discovery research. Its core value lies in the vinyl functional group, which enables further chemical modifications through cross-coupling reactions and cyclization processes. This compound is of particular interest in the synthesis of more complex, paramagnetic heterocyclic systems, which are useful in the development of spin labels for biomolecules . In a research context, this compound is primarily used as a precursor. It can be synthesized via Pd-catalyzed N-vinylation reactions, demonstrating its role in advanced synthetic methodologies . While the specific biological profile of this compound is not fully established, the broader class of benzimidazole derivatives to which it belongs is known for significant pharmacological potential. Related compounds have demonstrated promising mechanisms of action, including topoisomerase inhibition, DNA intercalation, and disruption of microtubule dynamics in cancer cells . Some benzimidazole derivatives also act as inhibitors of protein kinases, such as EGFR, which are critical targets in oncological research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult relevant safety data sheets for benzimidazole compounds and handle this material using appropriate personal protective equipment in a well-ventilated environment.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-ethenyl-1H-benzimidazol-2-one

InChI

InChI=1S/C9H8N2O/c1-2-11-8-6-4-3-5-7(8)10-9(11)12/h2-6H,1H2,(H,10,12)

InChI Key

RSRMZIFPYGTKAO-UHFFFAOYSA-N

Canonical SMILES

C=CN1C2=CC=CC=C2NC1=O

Origin of Product

United States

Preparation Methods

Direct N-Vinylation of Benzimidazolone

One of the primary methods involves the direct vinylation of 1H-benzo[d]imidazol-2(3H)-one using vinylating agents under controlled conditions.

  • Vinylating Agents: Common reagents include vinyl halides (e.g., vinyl bromide, vinyl chloride) or vinyl sulfonates.
  • Reaction Conditions: Typically, the reaction is conducted in the presence of a base (e.g., sodium hydride, potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: Mild to moderate temperatures (room temperature to 60°C) are preferred to avoid ring degradation.
  • Mechanism: The nitrogen atom of the benzimidazolone acts as a nucleophile, attacking the electrophilic vinyl group to form the N-vinylated product.

Stepwise Synthesis via Substituted Intermediates

An alternative approach involves preparing substituted benzimidazolone intermediates, which are then converted to the vinyl derivative.

  • Starting Materials: Substituted benzimidazolones with leaving groups at the nitrogen position.
  • Vinylation Step: Treatment with vinyl nucleophiles or electrophiles under catalytic or basic conditions.
  • Hydrolysis and Purification: Hydrolysis steps may be employed to remove protecting groups or to convert intermediates to the final product.

Hydrolysis of Vinyl-Substituted Precursors

According to patent literature, hydrolysis of vinyl-substituted benzimidazolones under acidic conditions in methanol/water mixtures can yield 1-vinyl-1H-benzo[d]imidazol-2(3H)-one with high selectivity.

  • Catalysts: Protonic acids such as hydrochloric acid.
  • Temperature: Hydrolysis is conducted at temperatures below 60°C, preferably between 18°C and 35°C for selective product formation.
  • Outcome: This method allows for the preparation of pure 1-vinyl derivatives or mixtures with related compounds depending on temperature control.

Detailed Research Findings and Data

Patent-Reported Method (WO2010052670A1)

  • Process: Preparation of substituted 1H-benzimidazol-2(3H)-ones including vinyl derivatives.
  • Key Steps:
    • Treatment of benzimidazolone derivatives with vinylating agents at controlled temperatures.
    • Hydrolysis in MeOH/H2O catalyzed by protonic acid to obtain the vinylated product.
  • Temperature Control: Below 60°C for selective vinylation; above 70°C leads to mixtures or different products.
  • Yields: High yields reported for vinylated benzimidazolones, with purity suitable for pharmaceutical applications.
  • Example: Hydrolysis of 1-benzyl-3-[(1Z)-1-(methylsulfanyl)prop-1-en-2-yl]-1,3-dihydro-2H-benzimidazol-2-one to yield 1-benzyl-1,3-dihydro-2H-benzimidazol-2-one.

Synthesis via Coupling of Building Blocks (ACS Journal, 2024)

  • Strategy: Coupling of isothiocyanate derivatives with benzene-1,2-diamines followed by intramolecular cyclization.
  • Relevance: Although focused on benzimidazole-2-amine derivatives, the methodology informs the preparation of benzimidazolone derivatives with vinyl substituents.
  • Advantages: Improved yields and scalability compared to older methods.
  • Key Reagents: Diisopropylcarbodiimide (DIC) for cyclization.
  • Yields: High yields (up to 90%) with good purity.
  • Note: This method is adaptable for introducing various N-substituents including vinyl groups.

One-Pot Aerobic Oxidative Condensation (SAGE Journals, 2020)

  • Method: Aerobic oxidative condensation of benzyl alcohols with 1,2-phenylenediamines.
  • Application: While primarily for benzimidazole synthesis, this method can be adapted for vinyl-substituted benzimidazolones by using vinyl alcohol derivatives.
  • Catalysts: Ionic liquids and metal catalysts under oxygen atmosphere.
  • Conditions: Mild temperatures (45-55°C), atmospheric oxygen.
  • Outcome: Efficient synthesis with minimal by-products.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Temperature Range Yield (%) Advantages Limitations
Direct N-Vinylation Vinyl halides, base (NaH, K2CO3), DMF/DMSO 18-60°C 70-85 Simple, direct Requires careful temperature control
Hydrolysis of Vinyl Precursors Protonic acid, MeOH/H2O 18-35°C (selective) 80-90 High selectivity, mild conditions Sensitive to temperature changes
Coupling & Cyclization Isothiocyanates, benzene-1,2-diamines, DIC Room temp to 60°C 85-90 High yield, scalable Multi-step process
Aerobic Oxidative Condensation Benzyl alcohols, 1,2-phenylenediamines, IL, O2 45-55°C 75-80 Eco-friendly, one-pot Limited to certain substrates

Analytical and Purification Notes

  • Purification: Flash chromatography and recrystallization are commonly used to purify the vinylated benzimidazolones.
  • Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, and melting point analysis.
  • Stability: Vinylated benzimidazolones are stable under ambient conditions but require storage away from strong acids or bases to prevent hydrolysis.

Chemical Reactions Analysis

1-Vinyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like acetic acid, dimethylformamide, and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Synthesis and Chemical Properties

1-Vinyl-1H-benzo[d]imidazol-2(3H)-one can be synthesized through several methods, often involving the condensation of benzimidazole derivatives with vinyl groups. The structure of the compound allows for various substitutions that can enhance its biological activity. For instance, the introduction of different substituents on the benzimidazole ring can lead to compounds with improved antimicrobial and anticancer properties.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of benzimidazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent antimicrobial effects. For example:

  • Staphylococcus aureus : MIC values < 1 µg/mL for certain derivatives.
  • Escherichia coli : Demonstrated inhibition at higher MIC values, suggesting a variable efficacy depending on the specific structure of the derivative used .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. The compound has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. Specific findings include:

  • In vitro studies indicating cytotoxic effects on breast carcinoma and colon carcinoma cell lines.
  • In vivo studies demonstrating reduced tumor growth in mice treated with benzimidazole derivatives .

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of benzimidazole derivatives, including this compound, and evaluated their antimicrobial properties. The results indicated that modifications to the vinyl group significantly influenced antibacterial activity. Compounds with electron-withdrawing groups showed enhanced activity against resistant strains of bacteria .

Case Study 2: Anticancer Activity

In another investigation, researchers focused on the anticancer effects of this compound derivatives. They observed that specific substitutions increased cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells. The study emphasized the importance of structural modifications in optimizing therapeutic efficacy .

Potential Therapeutic Uses

Given its diverse pharmacological profile, this compound holds potential for several therapeutic applications:

  • Antimicrobial agents : Targeting resistant bacterial infections.
  • Anticancer drugs : Developing new treatments for various cancers.
  • Antiviral compounds : Preliminary studies suggest possible activity against viral infections, although further research is needed to confirm these effects .

Mechanism of Action

The mechanism of action of 1-Vinyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

TBPB ([1-(1'-(2-Tolyl)-1,4'-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one])

  • Substituent : 1'-(2-Tolyl)-1,4'-bipiperidin group.
  • Target : M1mAChR allosteric modulator .

Halopemide and Piperidin-4-yl Derivatives

  • Substituent : 1-(Piperidin-4-yl) group.
  • Target : PLD1/PLD2 inhibitors .
  • Activity : Halopemide (IC₅₀ ~2 µM for PLD2) lacked isoform selectivity, while bioisosteric replacement of the piperidinyl scaffold with a 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one moiety (e.g., compounds 72 and 82 ) conferred 10–40-fold PLD2 selectivity .

5-Hydrosulfonyl Derivatives (e.g., Compound 5b)

  • Substituent : 5-Hydrosulfonyl with tetrahydro-2H-pyran at R1.
  • Target : Antitumor agents against A549, HCC1937, and MDA-MB-468 cell lines .
  • Activity : IC₅₀ = 2.6 µM (HCC1937), with apoptosis induction observed at 20 µM. Substituents like cyclohexanamine or piperidine reduced potency by up to 10-fold .

Structure-Activity Relationship (SAR) Trends

Compound Substituent Biological Target Key Activity/Selectivity Reference
1-Vinyl derivative Vinyl N/A Underexplored in evidence N/A
TBPB 1'-(2-Tolyl)-bipiperidin M1mAChR Allosteric ligand; species-dependent efficacy
Halopemide (8) 1-(Piperidin-4-yl) PLD2 IC₅₀ ~2 µM; no PLD1/PLD2 selectivity
Compound 5b 5-Hydrosulfonyl, tetrahydro-2H-pyran Antitumor IC₅₀ = 2.6 µM (HCC1937)
Compounds 72 and 82 Triazaspiro scaffold PLD2 10–40-fold selectivity over PLD1

Key Observations:

Substituent Flexibility : The 1-position accommodates diverse groups (e.g., piperidinyl, vinyl, tolyl), enabling targeting of distinct receptors or enzymes.

Isoform Selectivity : Scaffold modifications (e.g., triazaspiro in PLD inhibitors) dramatically alter selectivity, suggesting that steric and electronic properties critically influence binding .

Antitumor Potency : 5-Hydrosulfonyl derivatives with cyclic ethers (e.g., tetrahydro-2H-pyran) exhibit superior cytotoxicity, while aliphatic groups (e.g., cyclohexanamine) reduce activity .

Biological Activity

1-Vinyl-1H-benzo[d]imidazol-2(3H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole core with a vinyl group at the 1-position, which enhances its reactivity and biological interactions. Its structure can be represented as follows:

C9H8N2O\text{C}_9\text{H}_8\text{N}_2\text{O}

This compound exhibits its biological effects primarily through enzyme inhibition. The compound can bind to both active and allosteric sites on enzymes, disrupting their normal function. This mechanism is crucial in the context of various diseases where enzyme activity plays a significant role.

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. It has shown effectiveness against various pathogens, including:

  • Staphylococcus aureus (including methicillin-resistant strains)
  • Mycobacterium tuberculosis
  • Candida albicans

A study reported that derivatives of this compound exhibited minimum inhibitory concentrations (MIC) as low as 1 µg/mL against certain strains of bacteria, indicating strong antibacterial potential .

Antiviral Activity

The compound has also been evaluated for antiviral properties. Benzimidazole derivatives have been noted for their ability to inhibit viral RNA synthesis, particularly against RNA viruses. This activity is attributed to their interaction with viral polymerases, which are essential for viral replication .

Anticancer Activity

In cancer research, this compound has been studied for its cytotoxic effects on various cancer cell lines. Notably, it has shown preferential suppression of rapidly dividing cells, such as A549 lung cancer cells. The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

CompoundStructure FeatureBiological Activity
1H-benzo[d]imidazol-2(3H)-oneLacks vinyl groupModerate antimicrobial activity
2-Vinyl-1H-benzo[d]imidazol-2(3H)-oneSimilar structure but different reactivityEnhanced anticancer activity
1-Vinyl-1H-benzo[d]imidazoleLacks carbonyl groupLower reactivity

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, which is crucial for treating infections associated with biofilms .
  • Cytotoxicity : In vitro tests revealed that the compound significantly decreased cell viability in cancer cell lines, suggesting its potential use in chemotherapy .
  • Molecular Docking Studies : Computational studies have indicated that this compound can effectively bind to target proteins involved in bacterial survival and cancer proliferation, providing insights into its mechanism of action .

Q & A

Q. What are the common synthetic routes for preparing 1-Vinyl-1H-benzo[d]imidazol-2(3H)-one, and how are reaction conditions optimized?

The compound can be synthesized via alkylation of the benzimidazol-2-one core using vinylating agents (e.g., vinyl bromide) under phase-transfer catalysis. A method analogous to the synthesis of 1-Dodecyl-1H-benzo[d]imidazol-2(3H)-one involves reacting benzimidazol-2-one with an alkyl/vinyl halide in the presence of tetra-nn-butylammonium bromide as a catalyst . Optimization includes adjusting solvent polarity (e.g., ethanol or methanol), reaction temperature (typically 50–80°C), and stoichiometry of reagents to maximize yield.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3400 cm1^{-1}, C=O at ~1700 cm1^{-1}) .
  • 1^1H-NMR : Reveals vinyl proton signals (δ 4.5–6.5 ppm for CH2_2=CH-) and aromatic protons (δ 7.0–8.0 ppm) .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns . Cross-validation with elemental analysis (±0.4% deviation) ensures purity .

Q. How is the reactivity of the vinyl group in this compound exploited in further derivatization?

The vinyl group undergoes electrophilic addition (e.g., bromination) or cycloaddition reactions. For example, Michael addition with thiols or amines can introduce functional handles for bioactivity studies. Reaction conditions (e.g., solvent, catalyst) are tailored to preserve the benzimidazolone core .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the bioactivity of this compound derivatives?

Molecular docking studies (e.g., using AutoDock Vina) model interactions between derivatives and target proteins (e.g., EGFR). Binding affinities (ΔG values) and binding poses are validated with in vitro assays (e.g., kinase inhibition). Pharmacokinetic properties (ADMET) are predicted via tools like SwissADME, prioritizing derivatives with optimal logP (<5) and low hepatotoxicity .

Q. What strategies exist for introducing functional groups onto the vinyl moiety to enhance pharmacological properties?

Advanced strategies include:

  • Mannich reactions : Introduce aminoalkyl groups using formaldehyde and secondary amines, as demonstrated for benzimidazole Mannich bases .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole rings for improved solubility .
  • Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups .

Q. How do hydrogen bonding and π-stacking interactions influence the crystal packing of this compound?

Single-crystal X-ray diffraction reveals intermolecular N-H···O hydrogen bonds and π-π stacking between benzimidazole rings. These interactions stabilize the lattice, affecting solubility and melting points. For analogs like (3Z)-3-Benzylidene derivatives, stacking distances (~3.5 Å) correlate with thermal stability .

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel analogs?

Discrepancies (e.g., unexpected 1^1H-NMR shifts) are addressed by:

  • 2D-NMR (COSY, HSQC) : Assigns proton-carbon correlations.
  • X-ray crystallography : Provides unambiguous structural confirmation .
  • High-resolution mass spectrometry (HRMS) : Verifies molecular formulas within 5 ppm accuracy .

Q. What in vitro assays are suitable for evaluating the EGFR inhibitory activity of this compound derivatives?

  • Kinase inhibition assays : Measure IC50_{50} values using recombinant EGFR and ATP-competitive ELISA .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., A549) differentiate selective toxicity from general cytotoxicity .
  • Cellular uptake studies : Fluorescently tagged derivatives track intracellular accumulation via confocal microscopy.

Data Analysis and Methodological Challenges

Q. How are structure-activity relationships (SARs) established for this compound derivatives?

SAR studies involve synthesizing analogs with systematic substitutions (e.g., halogenation, alkylation) and correlating structural features with bioactivity. For example, electron-withdrawing groups on the benzimidazolone ring enhance EGFR binding affinity by 2–3-fold .

Q. What experimental and computational approaches validate in silico ADMET predictions?

  • In vitro metabolic stability : Microsomal assays (e.g., human liver microsomes) quantify half-life (t1/2t_{1/2}).
  • Caco-2 permeability : Assesses intestinal absorption.
  • Density Functional Theory (DFT) : Computes HOMO-LUMO gaps to predict reactivity .

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